3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- A benzyl group at position 2.
- A 1,2,4-oxadiazole moiety substituted with a 4-ethoxyphenyl group at position 4.
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-2-31-17-10-8-16(9-11-17)20-24-18(32-26-20)13-28-14-23-21-19(22(28)30)25-27-29(21)12-15-6-4-3-5-7-15/h3-11,14H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBMCTHTDJDQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions that include cyclization, condensation, and substitution reactions.
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s ethoxy group increases hydrophobicity compared to methoxy () but reduces polarity relative to the nitro group () .
- Electronic Effects : The 4-ethoxyphenyl group (electron-donating) contrasts with ’s 3-fluorobenzyl (electron-withdrawing), which may influence metabolic stability and target binding .
Spectroscopic Comparisons
NMR Shifts :
- highlights that substituent changes (e.g., ethoxy vs. methoxy) alter chemical shifts in aromatic regions due to varying electron-donating/withdrawing effects .
- The target compound’s benzyl group would exhibit characteristic aromatic protons at ~7.3–7.9 ppm (similar to ’s compound 10b), while the ethoxyphenyl group would show distinct upfield shifts compared to nitro-substituted analogs .
- IR Spectroscopy: The carbonyl stretch (C=O) in the triazolopyrimidinone core appears near 1670 cm⁻¹ (consistent with ’s data) .
Biological Activity
3-benzyl-6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features combine multiple nitrogen-containing heterocycles known for diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 429.4 g/mol. Its structure consists of a triazolo-pyrimidine core fused with an oxadiazole moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₇O₃ |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 1207024-01-8 |
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, showing significant inhibition of cell proliferation. For example, studies have demonstrated that similar oxadiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds containing oxadiazole and triazole rings have been reported to possess antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
Studies have also indicated that compounds with similar structural characteristics exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory processes .
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer activity of related compounds, derivatives were tested against breast cancer cell lines (MCF-7) using the MTT assay. Results showed a dose-dependent decrease in cell viability, suggesting that modifications to the oxadiazole moiety can enhance anticancer efficacy .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of oxadiazole derivatives against common bacterial strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced antibacterial potency, with some compounds showing minimum inhibitory concentrations (MIC) below 50 µg/mL against E. coli and S. aureus .
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. For anticancer activity, the compound may inhibit key enzymes involved in DNA replication or repair. In antimicrobial applications, it may disrupt bacterial membrane integrity or inhibit essential metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
